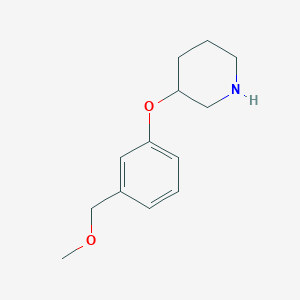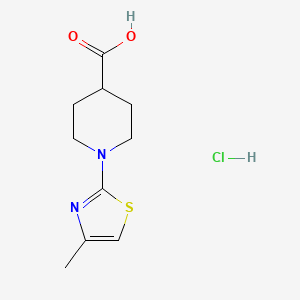
2-methoxy-4-(1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a pyrazole ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine typically involves the reaction of a pyridine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a preformed pyrazole and pyridine, which are then subjected to a cyclization reaction. The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
化学反応の分析
Types of Reactions
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromine or chlorine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: This compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This compound may also modulate signaling pathways by binding to key regulatory proteins .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of a pyridine ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of a pyridine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a boronic acid ester group instead of a methoxy group.
Uniqueness
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
2-methoxy-4-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-7(2-3-10-9)8-5-11-12-6-8/h2-6H,1H3,(H,11,12) |
InChIキー |
PXUNPXHWPHKVND-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



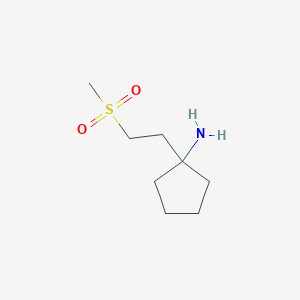

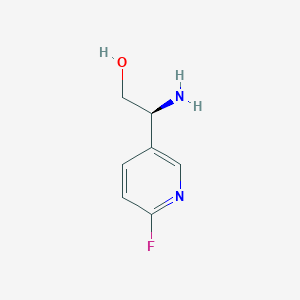
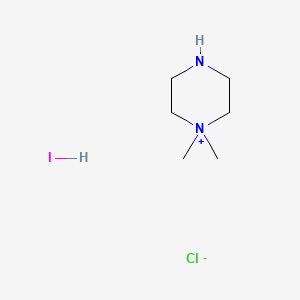
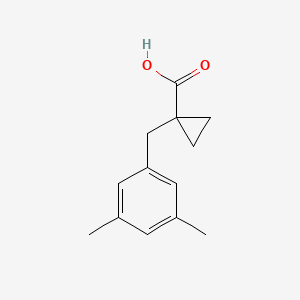

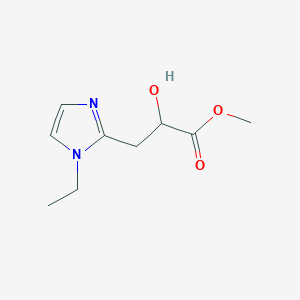
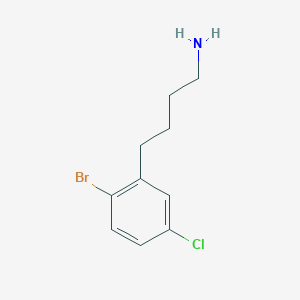
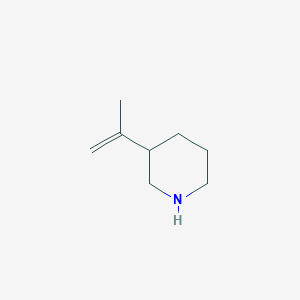
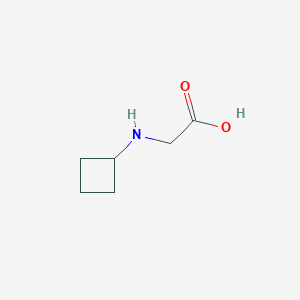
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
